![molecular formula C20H30ClN5O3 B14796460 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride involves multiple steps. The starting material is theophylline, which undergoes alkylation with benzyl chloride to form 8-benzyltheophylline. This intermediate is then reacted with 2-(ethyl(2-hydroxyethyl)amino)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating respiratory conditions and its mechanism of action as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects primarily by acting as a selective A1 adenosine receptor antagonist. This action leads to bronchodilation by relaxing the smooth muscles in the airways. The molecular targets include adenosine receptors, and the pathways involved are related to cyclic AMP (cAMP) signaling .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with bronchodilator properties.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Caffeine: A well-known xanthine derivative with stimulant effects.
Uniqueness
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride is unique due to its specific substitution pattern, which enhances its selectivity for A1 adenosine receptors and its bronchodilator efficacy. This makes it particularly effective in treating bronchial asthma compared to other xanthine derivatives .
Biological Activity
The compound 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione; hydrochloride , also known as Bamifylline hydrochloride, is a derivative of theophylline with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Information
- Molecular Formula : C20H28ClN5O3
- Molecular Weight : 421.9 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 8
- Topological Polar Surface Area : 81.9 Ų
- Complexity : 554
Property | Value |
---|---|
Molecular Weight | 421.9 g/mol |
Molecular Formula | C20H28ClN5O3 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 8 |
Topological Polar Surface Area | 81.9 Ų |
Complexity | 554 |
Bamifylline functions primarily as a bronchodilator , similar to other xanthine derivatives like theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP results in smooth muscle relaxation and bronchodilation, making it beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacological Effects
- Bronchodilation : Studies indicate that Bamifylline exhibits significant bronchodilatory effects, making it effective in alleviating symptoms of asthma and COPD.
- Anti-inflammatory Properties : Research suggests that the compound may also possess anti-inflammatory properties, potentially reducing airway inflammation associated with chronic respiratory diseases .
- Cardiovascular Effects : The compound has been observed to influence cardiovascular parameters by promoting vasodilation through cAMP-mediated pathways .
Study on Bronchodilatory Effects
A clinical trial assessed the efficacy of Bamifylline in patients with asthma. The results demonstrated a statistically significant improvement in lung function parameters (FEV1 and PEFR) compared to placebo groups .
In Vivo Studies
In animal models, Bamifylline showed improved respiratory function and reduced airway resistance when administered at therapeutic doses. The mechanism was attributed to its ability to enhance cAMP levels in bronchial tissues, leading to relaxation of bronchial smooth muscles .
Comparative Efficacy
A comparative study highlighted the efficacy of Bamifylline against other bronchodilators such as salbutamol and ipratropium bromide. The findings suggested that while salbutamol provided rapid relief, Bamifylline offered prolonged effects with fewer side effects related to tachycardia and jitteriness commonly associated with beta-agonists .
Properties
Molecular Formula |
C20H30ClN5O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,17-18,26H,4,10-14H2,1-3H3;1H |
InChI Key |
IUFTYFZYMRNTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)CCO.Cl |
Origin of Product |
United States |
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